molecular formula C5H4N4 B1266753 1,2,4-Triazolo[4,3-a]pyrazine CAS No. 274-82-8

1,2,4-Triazolo[4,3-a]pyrazine

Cat. No. B1266753
CAS RN: 274-82-8
M. Wt: 120.11 g/mol
InChI Key: NVSPJDGXKBDYIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-Triazolo[4,3-a]pyrazine derivatives involves various strategies that enable the incorporation of different functional groups, enhancing the molecule's pharmacological profile. Techniques include condensation of trifluoromethyl-β-diketones with hydrazines and various other methods that allow for the introduction of fluorine-containing compounds and pyrazoles, which are significant due to their biological potential (Aggarwal & Sharma, 2023).

Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyrazine is characterized by the presence of a triazolo ring fused to a pyrazine ring. This structure is a key template for the development of compounds containing various active heterocyclic rings due to its diverse synthetic utility in organic chemistry (Jethava et al., 2020).

Chemical Reactions and Properties

1,2,4-Triazolo[4,3-a]pyrazine participates in a wide range of chemical reactions, enabling the synthesis of compounds with significant pharmacological activities. Its reactivity is tailored through various synthetic strategies, making it a valuable scaffold in drug development. The compound’s ability to undergo different chemical transformations underlines its importance in synthesizing biologically active molecules.

Physical Properties Analysis

The physical properties of 1,2,4-Triazolo[4,3-a]pyrazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are crucial in determining the compound's suitability for pharmaceutical applications, affecting its bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical properties of 1,2,4-Triazolo[4,3-a]pyrazine derivatives are characterized by their ability to interact with various biological targets, exhibiting a wide range of pharmacological effects. The compound's versatility in forming derivatives with diverse biological activities is attributed to its unique chemical structure, which allows for the introduction of various functional groups that can modulate its biological activity (Jethava et al., 2020).

Scientific Research Applications

1. Anticancer Drug Synthesis

The compound 1,2,4-Triazolo[4,3-a]pyrazine is crucial in synthesizing various small molecule anticancer drugs. A study by Zhang et al. (2019) details the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate in this process. The synthesis involves substitution, acylation, cyclization, and chlorination reactions, yielding a high total yield of 76.57% (Zhang et al., 2019).

2. Diverse Biological Activities

Triazolo[4,3-a]pyrazine derivatives exhibit a wide spectrum of potential biological activities. Jethava et al. (2020) emphasize the compound's role as a key template in developing various therapeutic agents. This versatility is due to its structural diversity and the ability to synthesize different derivatives for functional motifs (Jethava et al., 2020).

3. Anticonvulsant Activity

1,2,4-Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their anticonvulsant activities. Kelley et al. (1995) reported that certain synthesized compounds showed potent activity against maximal electroshock-induced seizures in rats, suggesting its potential use in treating convulsions (Kelley et al., 1995).

4. Organic Synthesis Applications

The compound is also a vital scaffold in organic synthesis. Its structural properties facilitate the synthesis and functionalization of various heterocyclic compounds. Demmer et al. (2015) developed a new tactic for synthesizing and selectively functionalizing [1,2,4]triazolo[4,3-a]pyrazines, demonstrating the compound's versatility in organic chemistry (Demmer et al., 2015).

5. Phosphodiesterase Inhibitors

As a scaffold, triazolo[4,3-a]pyrazine derivatives have been utilized to develop potent phosphodiesterase inhibitors. Rombouts et al. (2015) reported the synthesis of novel pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective inhibitors with promising drug-like properties (Rombouts et al., 2015).

Future Directions

The future directions for 1,2,4-Triazolo[4,3-a]pyrazine research could involve the design and synthesis of novel derivatives, with the aim of improving their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines . Additionally, the development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290402
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo[4,3-a]pyrazine

CAS RN

274-82-8
Record name 274-82-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
433
Citations
R Raveesha, KY Kumar, MS Raghu… - Journal of Molecular …, 2022 - Elsevier
Two new series of N-substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives, 2a-e and 3a-e were synthesized by coupling substituted acid chlorides/benzyl chlorides with 3-(trifluoromethyl)-…
Number of citations: 14 www.sciencedirect.com
RH Bradbury, JE Rivett - Journal of medicinal chemistry, 1991 - ACS Publications
Two series of l, 2, 4-triazolo [4, 3-o] pyrazine derivatives with human renin inhibitory activity have been synthesized which incorporate the transition-state mimetics (3S, 4S)-and (3fi, 4S)-…
Number of citations: 55 pubs.acs.org
P Wang, WT Zhu, Y Wang, SS Song, Y Xi… - European Journal of …, 2023 - Elsevier
Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors can selectively kill homologous recombination (HR) deficient cancer cells and elicit anticancer effect through a mechanism of …
Number of citations: 0 www.sciencedirect.com
CC Chrovian, A Soyode-Johnson, H Ao… - ACS chemical …, 2016 - ACS Publications
Novel 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 antagonists were optimized to allow for good blood-brain barrier permeability and high P2X7 target engagement in the brain of rats…
Number of citations: 25 pubs.acs.org
RH Bradbury, JS Major, AA Oldham… - Journal of medicinal …, 1990 - ACS Publications
A series of inhibitors of human renin have been synthesized, derived from combination of a 2-(8-propyl-6-pyridin-3-yl-l, 2, 4-triazolo [4, 3-a] pyrazin-3-yl)-3-pyridin-3-ylpropionic acid …
Number of citations: 33 pubs.acs.org
X Liu, Y Li, Q Zhang, Q Pan, P Zheng, X Dai… - Frontiers in …, 2022 - frontiersin.org
In this study, a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized and evaluated for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities …
Number of citations: 4 www.frontiersin.org
DA Roberts, RH Bradbury, D Brown… - Journal of medicinal …, 1990 - ACS Publications
Table I. Physicochemical Data for Intermediates Described in Scheme II compd no. mp, C formula anal. 4a 187-188^ 13^ 14^ 0 C, H, N 4b 205-207 C14H16N2O C, H, N 4c 193-195 …
Number of citations: 21 pubs.acs.org
MR Mannam, SR Devineni, CM Pavuluri… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, 2, 4]triazolo[4,3-a]pyrazine (11), …
Number of citations: 19 www.tandfonline.com
M Korsik, EG Tse, DG Smith, W Lewis… - The Journal of …, 2020 - ACS Publications
We have discovered and studied a tele-substitution reaction in a biologically important heterocyclic ring system. Conditions that favor the tele-substitution pathway were identified: the …
Number of citations: 4 pubs.acs.org
J Zhao, L Fang, X Zhang, Y Liang, S Gou - Bioorganic & Medicinal …, 2016 - Elsevier
A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives (4a–4i) were designed, synthesized and evaluated for their c-Met kinase inhibition and antitumor activity against SNU5 gastric cell …
Number of citations: 15 www.sciencedirect.com

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